1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-3,5-DIMETHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3,5-DIMETHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include ethyl pyrazole derivatives and benzothiophene intermediates. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)
Reagents: Sulfonyl chlorides, alkylating agents
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3,5-DIMETHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of sulfonamide groups
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its biological activity, including enzyme inhibition and receptor binding
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways
Receptors: Binding to receptors to modulate cellular signaling
Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the benzothiophene moiety
N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the ethyl and methyl groups on the pyrazole ring
Uniqueness
1-ETHYL-3,5-DIMETHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H23N3O2S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-19-12(3)16(11(2)18-19)23(20,21)17-10-14-9-13-7-5-6-8-15(13)22-14/h9,17H,4-8,10H2,1-3H3 |
InChI Key |
XPPXNXUQNXHNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC3=C(S2)CCCC3)C |
Origin of Product |
United States |
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